An In-Depth Technical Guide to N1-(4-bromophenyl)-1,2-benzenediamine: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to N1-(4-bromophenyl)-1,2-benzenediamine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-(4-bromophenyl)-1,2-benzenediamine is a substituted aromatic diamine that holds significant interest within the realms of medicinal chemistry and materials science. Its molecular architecture, featuring a bromophenyl group appended to a 1,2-benzenediamine scaffold, provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds and novel chemical entities. The presence of the bromine atom offers a reactive handle for further functionalization through various cross-coupling reactions, while the vicinal diamine moiety is a precursor to the formation of benzimidazoles, quinoxalines, and other fused heterocyclic systems. These structural motifs are prevalent in a multitude of biologically active molecules, underscoring the potential of N1-(4-bromophenyl)-1,2-benzenediamine as a key building block in drug discovery programs. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthetic protocol, and its emerging applications in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
N1-(4-bromophenyl)-1,2-benzenediamine possesses a molecular formula of C₁₂H₁₁BrN₂ and a molecular weight of 263.13 g/mol .[1][2] The structure consists of a benzene ring substituted with two adjacent amino groups (a phenylenediamine core), with one of the amino groups further substituted with a 4-bromophenyl ring. This arrangement imparts a degree of conformational flexibility to the molecule, which can influence its binding to biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁BrN₂ | [1][2] |
| Molecular Weight | 263.13 g/mol | [1] |
| CAS Number | 100953-52-4 | [1][2] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane | N/A |
Synthesis of N1-(4-bromophenyl)-1,2-benzenediamine: A Step-by-Step Protocol
The synthesis of N1-(4-bromophenyl)-1,2-benzenediamine can be achieved through the reduction of an appropriate nitro-precursor. A well-established method for the reduction of aromatic nitro groups using iron powder in an acidic medium provides a reliable and scalable route.[3] This protocol is adapted from the synthesis of the analogous N1-(4-bromophenyl)benzene-1,4-diamine.
Experimental Protocol: Synthesis via Nitro Group Reduction
Materials:
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N-(4-bromophenyl)-2-nitroaniline
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Iron powder (<100 mesh)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Water
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Sodium Carbonate (Na₂CO₃)
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Dichloromethane (DCM)
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Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Büchner funnel and filter paper
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Separatory funnel
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Rotary evaporator
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(4-bromophenyl)-2-nitroaniline (1 equivalent).
-
Add ethanol and water in a 1:1 ratio to create a slurry.
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Begin stirring and add iron powder (3-5 equivalents).
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Slowly add concentrated hydrochloric acid (0.2-0.3 equivalents) to the mixture. The reaction is exothermic and may require cooling in an ice bath to control the rate.
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After the initial exotherm subsides, heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium carbonate until the mixture is basic (pH > 8) to neutralize the acid and precipitate iron salts.
-
Filter the mixture through a pad of celite in a Büchner funnel to remove the iron sludge. Wash the filter cake with ethanol.
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Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
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Extract the aqueous residue with dichloromethane (3 x volumes).
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N1-(4-bromophenyl)-1,2-benzenediamine.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Caption: Synthetic workflow for N1-(4-bromophenyl)-1,2-benzenediamine.
Structural Elucidation and Characterization
The identity and purity of synthesized N1-(4-bromophenyl)-1,2-benzenediamine can be confirmed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenylenediamine and the bromophenyl rings. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The protons of the amino groups will likely appear as broad singlets.
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¹³C NMR: The carbon NMR spectrum will display a characteristic number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino groups and the electron-withdrawing bromine atom.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will provide valuable information about the functional groups present. Characteristic N-H stretching vibrations for the primary and secondary amines are expected in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Relevance in Research and Drug Development
The structural features of N1-(4-bromophenyl)-1,2-benzenediamine make it a valuable scaffold in drug discovery. The phenylenediamine moiety is a well-known pharmacophore found in a variety of therapeutic agents.
Potential as a Kinase Inhibitor Scaffold
Kinases are a major class of drug targets, particularly in oncology.[4][5] The general structure of many kinase inhibitors involves a heterocyclic core that can form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The 1,2-benzenediamine unit of N1-(4-bromophenyl)-1,2-benzenediamine is a direct precursor to benzimidazoles, which are privileged scaffolds in kinase inhibitor design. The 4-bromophenyl group can be further elaborated using cross-coupling reactions to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets.
Caption: Potential role as a precursor to kinase inhibitors.
Antimicrobial Applications
Derivatives of brominated anilines and phenylenediamines have demonstrated promising antimicrobial activities.[6][7] The incorporation of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate bacterial cell membranes. The amino groups can also be crucial for interactions with microbial targets. N1-(4-bromophenyl)-1,2-benzenediamine can serve as a starting point for the synthesis of novel compounds with potential antibacterial or antifungal properties.
Conclusion
N1-(4-bromophenyl)-1,2-benzenediamine is a synthetically versatile molecule with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive building block for the creation of complex molecular architectures. The inherent pharmacophoric features of its structure, particularly its potential to serve as a scaffold for kinase inhibitors and antimicrobial agents, warrant further investigation and highlight its importance for researchers and scientists in the ongoing quest for novel therapeutic agents.
References
-
Angene Chemical. N1-(4-bromophenyl)-1,2-benzenediamine(CAS# 100953-52-4). [Link]
-
PubChem. 4-Bromobenzene-1,2-diamine. [Link]
- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
-
ChemWhat. N-(4-BroMo-phenyl)-benzene-1,2-diaMine CAS#: 100953-52-4. [Link]
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PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. [Link]
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ResearchGate. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
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PMC. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
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MDPI. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]
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PubMed Central. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). [Link]
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News-Medical.Net. Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases. [Link]
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